molecular formula C10H20O B7768066 Citronellol CAS No. 26489-01-0

Citronellol

Cat. No.: B7768066
CAS No.: 26489-01-0
M. Wt: 156.26 g/mol
InChI Key: QMVPMAAFGQKVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citronellol (3,7-dimethyl-6-octen-1-ol) is an acyclic monoterpene alcohol found in essential oils of Cymbopogon citratus, Pelargonium graveolens, and rose species . It is characterized by a sweet, floral aroma and is widely used in perfumery, cosmetics, and insect repellents . Pharmacologically, this compound exhibits antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties, attributed to its ability to inhibit acetylcholine esterase, reduce oxidative stress, and modulate calcium channels .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-6-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVPMAAFGQKVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026726
Record name Citronellol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid with a sweet floral odor; [EPA BRADs] Colorless liquid with a rose-like odor; [Acros Organics MSDS], colourless oily liquid; rose-like aroma
Record name 6-Octen-1-ol, 3,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Citronellol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18996
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name dl-Citronellol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

224 °C, BP: 108-109 °C at 10 mm Hg; specific gravity: 1.4576 at 18/4 °C /(-)-Form/
Record name Citronellol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 200 mg/L at 25 °C, In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C, Soluble in fixed oils, propylene glycol; insoluble in glycerin, Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol)
Record name Citronellol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name dl-Citronellol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8550 g/cu cm at 20 °C, 0.850-0.860
Record name Citronellol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name dl-Citronellol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.04 [mmHg], 0.02 mm Hg at 25 °C
Record name Citronellol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18996
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Citronellol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless oily liquid

CAS No.

106-22-9
Record name Citronellol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citronellol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citronellol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8779
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Octen-1-ol, 3,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Citronellol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citronellol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-CITRONELLOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565OK72VNF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Citronellol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

<-20 °C
Record name Citronellol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Catalytic System and Reaction Mechanism

The process utilizes a ruthenium precursor, typically [Ru(COD)Cl₂], coordinated with binaphthyl-derived phosphine ligands (e.g., L5-BINAP). These ligands induce chirality during the hydrosilation of citral with silanes such as triphenylsilane or ethyldimethylsilane. The reaction proceeds via a four-membered transition state, where the ruthenium center facilitates the simultaneous transfer of a hydride to the carbonyl group and the silicon group to the oxygen, yielding this compound with exceptional enantiomeric excess (ee).

Optimization of Reaction Parameters

Key variables influencing yield and ee include:

  • Temperature : 40–60°C (higher temperatures accelerate reaction but may reduce ee).

  • Solvent : Toluene or ethyl acetate optimizes catalyst solubility.

  • Ligand-to-metal ratio : A 1.2:1 molar ratio ensures full coordination of the ruthenium center.

The table below summarizes results from representative examples:

ExampleCatalyst (mg)Ligand (mg)Silane (mol)Temp (°C)Time (h)Yield (%)ee (%)
252.8L1-BINAP 7.6Triphenylsilane (1.1)40396.290
261.0L5 5.6Ethyldimethylsilane (2.2)40696.096
271.4L5 4.6Triphenylsilane (2.0)60698.398

These data underscore the critical role of ligand design in achieving ee values exceeding 95%.

Reduction of Pulegone-Derived Carboxylic Acids

An alternative route, documented in He et al. (2022), involves the reduction of carboxylic acid intermediates derived from (R)-pulegone. This method leverages classical hydride reducing agents to access this compound with moderate stereochemical control.

Synthetic Pathway

  • Ring-Opening of Pulegone : (R)-pulegone undergoes acid-catalyzed ring opening to yield carboxylic acid 12.

  • Reduction with LiAlH₄ : The carboxylic acid is reduced to this compound using lithium aluminum hydride (LiAlH₄) in anhydrous ether, achieving yields of 70–85%.

Limitations and Modifications

While cost-effective, this method suffers from modest enantioselectivity due to racemization during the reduction step. Recent modifications introduce fluorinated analogues via α-fluorination of this compound’s aldehyde intermediate (15/16) using organocatalysts like imidazolidinones, though this diverges from the parent compound’s synthesis.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Asymmetric Hydrosilation : Superior for large-scale production, with yields >95% and ee >98% under optimized conditions.

  • Pulegone Reduction : Limited to bench-scale due to lower stereoselectivity and higher reagent costs.

Environmental and Economic Considerations

  • Catalytic Hydrosilation : Generates minimal waste, as silane byproducts are non-toxic. However, ruthenium catalysts are expensive.

  • LiAlH₄ Reduction : Requires stoichiometric hydride reagents, complicating waste management.

Chemical Reactions Analysis

Photooxidation with Singlet Oxygen (¹O₂)

Citronellol undergoes regioselective photooxidation via singlet oxygen generated from air, visible light, and photosensitizers (e.g., thionine-NaY zeolite). This two-step process yields diols 4 (secondary alcohol) and 5 (tertiary alcohol):

  • Photooxygenation : Allylic hydroperoxides (2 , 3 ) form via ¹O₂ ene reaction.

  • Reduction : Hydroperoxides are reduced using triphenylphosphine (PPh₃) or NaBH₄.

Key Findings:

  • Regioselectivity : Using zeolite-supported thionine (TH/NaY), diol 4 is obtained with 89:11 selectivity over 5 .

  • Scalability : The solvent-free oxidation step and recoverable catalyst enable sustainable scaling (78% yield, 3 reuses without activity loss) .

  • Industrial Relevance : Batch and flow methods are employed for rose oxide production, though poor selectivity (≈1:1 4 :5 ) remains a challenge .

Table 1 : Optimization of this compound Photooxidation

CatalystConversion (%)4 :5 Ratio
TH/NaY10089:11
RB (homogeneous)10050:50

“Dark” Singlet Oxygenation

A scalable industrial process uses hydrogen peroxide disproportionation to generate ¹O₂ without light, enabling rose oxide synthesis:

  • Conditions : 10 m³ reactors, catalytic H₂O₂ disproportionation .

  • Product : Hydroperoxides are cyclized to rose oxide, a key fragrance compound.

Autoxidation and Radical Pathways

Air-exposed this compound forms hydroperoxides, which decompose into radicals implicated in skin sensitization:

  • Radical Detection : EPR spin trapping confirmed oxygen- and carbon-centered radicals in reconstructed human epidermis .

  • Amino Acid Reactivity : Hydroperoxides react with cysteine/histidine via radical intermediates, forming antigenic adducts .

Catalytic Oxidation with H₂O₂

Titanosilicate catalysts (e.g., TS-1-Z, lam-TS-1) oxidize this compound to epoxy derivatives and allylic alcohols:

Table 2 : Solvent Effect on Epoxidation Over lam-TS-1

SolventEpoxide Selectivity (%)
Acetonitrile55
Methanol0 (epoxide decomposition)
  • Mechanism : Competitive pathways include epoxidation, –OH oxidation, and allylic C–H activation .

  • Catalyst Performance : Lamellar TS-1 showed higher epoxide stability due to mesoporous structure .

Polymerization of this compound-Derived Diols

Diols 4 and 5 copolymerize with succinic acid to form poly(butylene succinate) (PBS) variants:

  • Conditions : 180–220°C, Ti(OBu)₄ catalyst, N₂ atmosphere .

  • Material Properties :

    • Crystallinity : Reduced by this compound’s C=C bond, enhancing flexibility.

    • Functionality : UV-induced thiol-ene reactions enable post-polymerization modifications .

Scientific Research Applications

Pharmaceutical Applications

1.1 Neuroprotective Effects

Recent studies have highlighted citronellol's potential neuroprotective properties. In a rat model of Parkinson's disease (PD), this compound demonstrated significant protective effects against neurodegeneration induced by rotenone. The study revealed that this compound reduced oxidative stress and inflammatory markers while preserving dopaminergic neurons in the substantia nigra and striatum. Specifically, it enhanced the expression of neuroprotective enzymes and reduced pro-inflammatory cytokines like TNF-α and IL-6 .

1.2 Antimicrobial Properties

This compound exhibits notable antimicrobial activity, making it a candidate for use in wound care and as a natural preservative. Its efficacy against various bacteria and fungi has been documented, with studies indicating its potential in speeding up wound healing processes . Additionally, this compound has been recognized for its role in reducing the spread of mosquito-borne diseases due to its insect-repelling properties .

1.3 Cardiovascular Benefits

Preliminary research suggests that this compound may help manage hypertension by lowering heart rate and relaxing blood vessels in animal models. While human studies are needed, these findings indicate a potential therapeutic role for this compound in cardiovascular health .

Cosmetic and Aromatherapy Uses

2.1 Fragrance Component

This compound is widely used in the cosmetic industry for its pleasant scent. It is a common ingredient in perfumes, lotions, and soaps due to its floral aroma and skin-soothing properties. Its inclusion can enhance product appeal while offering some antimicrobial benefits .

2.2 Stress Relief and Mood Enhancement

In aromatherapy, this compound is believed to possess calming effects that may alleviate anxiety and stress. Studies have shown that inhalation of this compound can influence behavior positively, suggesting its potential as a natural anxiolytic agent .

Agricultural Applications

3.1 Insect Repellent

This compound is recognized for its effectiveness as a natural insect repellent, particularly against mosquitoes. Its low toxicity and efficacy at low concentrations make it an attractive alternative to synthetic repellents . This characteristic not only aids in pest control but also contributes to reducing the incidence of insect-borne diseases.

3.2 Antifungal Activity

Research indicates that this compound possesses antifungal properties that can be harnessed in agricultural settings to protect crops from fungal pathogens. This application could lead to reduced reliance on chemical fungicides, promoting more sustainable farming practices .

Case Studies and Research Findings

Study Application Findings
NCBI Study on NeuroprotectionNeuroprotective effectsThis compound reduced oxidative stress markers and preserved dopaminergic neurons in PD models .
Leafwell ResearchAntimicrobial propertiesDemonstrated effectiveness in wound healing and as an insect repellent against mosquitoes .
Aromatherapy StudyStress reliefInhalation of this compound showed calming effects on anxiety-related behavior in mice .
Agricultural ResearchInsect repellentEffective against mosquito larvae with low toxicity levels reported .

Mechanism of Action

Citronellol exerts its effects through various mechanisms:

Comparison with Similar Compounds

Citronellol vs. Geraniol

Structural Differences :

  • This compound: Saturated monoterpene alcohol (C10H20O) with a hydroxyl group at C1 and a single double bond at C4.
  • Geraniol: Unsaturated monoterpene alcohol (C10H18O) with a hydroxyl group at C1 and two double bonds (C2 and C6) .

Physicochemical Properties :

Property This compound Geraniol
Boiling Point (°C) 224–225 229–230
Polarity Semipolar Semipolar
Volatility Moderate Lower than this compound (due to additional double bond)

Functional Differences :

  • Antimicrobial Activity : Both compounds show efficacy against Candida albicans and Staphylococcus aureus, but geraniol exhibits broader antifungal activity .
  • Pharmacological Effects : Geraniol demonstrates higher potency in inhibiting rat ileum contractions (IC50 = 1.7 μg/mL) compared to this compound (IC50 = 2.9 μg/mL) .
  • Applications : Geraniol is prioritized in flavoring agents, while this compound is more common in aromatherapy and insect repellents .

This compound vs. Citronellal

Structural Differences :

  • This compound : Primary alcohol (-OH group).
  • Citronellal : Aldehyde (-CHO group) .

Physicochemical Properties :

Property This compound Citronellal
Boiling Point (°C) 224–225 207–209
Retention Time (GC) Longer Shorter
Extraction Yield Increases under reduced pressure Unaffected by pressure

Functional Differences :

  • Bioactivity : Citronellal is less pharmacologically active but serves as a precursor in synthesizing this compound and menthol .
  • Repellent Efficacy : Citronellal is a stronger insect repellent, constituting 66.85% of Citrus hystrix oil, whereas this compound contributes 1.76% .

This compound vs. Linalool

Structural Differences :

  • This compound: Linear monoterpene alcohol.
  • Linalool: Cyclic monoterpene alcohol with a tertiary hydroxyl group .

Functional Differences :

  • Antioxidant Capacity : Linalool exhibits superior radical-scavenging activity due to its conjugated double bonds .
  • Fragrance Profile : Linalool has a citrus-like aroma, contrasting with this compound’s rosy scent .

Comparison with Sesquiterpenes: (E)-Caryophyllene

Structural Differences :

  • This compound: Monoterpene (C10).
  • (E)-Caryophyllene : Sesquiterpene (C15) with a bicyclic structure .

Physicochemical and Functional Differences :

Property This compound (E)-Caryophyllene
Volatility Higher Lower
Extraction Yield Increases under reduced pressure Decreases under reduced pressure
Bioactivity Neuroprotective, antimicrobial Anti-inflammatory, analgesic

Enantiomeric Differences: (R)- vs. (S)-Citronellol

  • (R)-(+)-β-Citronellol : More effective against Candida tropicalis (MIC = 256 μg/mL) than (S)-(−)-enantiomer (MIC = 512 μg/mL) .
  • Applications : The (R)-form is preferred in antimicrobial formulations due to higher potency .

Data Table: Comparative Overview of Key Compounds

Compound Functional Group Major Source Key Bioactivities
This compound Alcohol Cymbopogon spp. Antimicrobial, neuroprotective
Geraniol Alcohol Pelargonium spp. Antifungal, flavoring agent
Citronellal Aldehyde Citrus hystrix Insect repellent, precursor synthesis
(E)-Caryophyllene Sesquiterpene Corymbia citriodora Anti-inflammatory, analgesic

Biological Activity

Citronellol, a monoterpene alcohol predominantly found in the essential oils of Cymbopogon species, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. The findings are supported by various studies and case analyses.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₈O and is characterized by a linear carbon chain with a hydroxyl group. Its structure contributes to its solubility in organic solvents and its ability to interact with biological systems.

1. Anti-inflammatory Effects

Numerous studies have demonstrated the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby reducing inflammation in various models. For instance, in a study involving rotenone-induced neuroinflammation, this compound significantly decreased the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical mediators of inflammation .

Table 1: Effects of this compound on Inflammatory Markers

StudyModelKey Findings
Rotenone-induced neuroinflammationDecreased TNF-α, IL-1β, IL-6; reduced COX-2 and iNOS levels
Carrageenan-induced paw edemaInhibited leukotriene production; reduced edema formation

2. Antioxidant Activity

This compound exhibits strong antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidants like superoxide dismutase (SOD) and catalase. Research indicates that it protects cellular structures from oxidative damage through various mechanisms, including lipid peroxidation inhibition .

Table 2: Antioxidant Mechanisms of this compound

MechanismDescription
Free Radical ScavengingNeutralizes reactive oxygen species (ROS)
Enzyme ActivationIncreases SOD and catalase levels in cells
Lipid ProtectionPrevents lipid peroxidation and protein oxidation

3. Neuroprotective Properties

Recent studies highlight this compound's neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease (PD). This compound administration preserved dopaminergic neurons and improved motor functions by modulating oxidative stress and inflammation pathways .

Case Study: Neuroprotection in Parkinson's Disease

A study demonstrated that oral administration of this compound prevented rotenone-induced neuronal damage by:

  • Enhancing Nrf2 expression,
  • Reducing apoptosis markers (Bax/Bcl-2 ratio),
  • Modulating autophagy-related proteins (LC3 and p62) .

4. Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. It has been shown to be effective against bacteria and fungi, making it a potential candidate for natural preservatives in food and cosmetics .

Table 3: Antimicrobial Efficacy of this compound

PathogenEffectiveness
Staphylococcus aureusModerate inhibition
Escherichia coliEffective against biofilms
Candida albicansAntifungal activity observed

Q & A

Q. What are the key physicochemical properties of Citronellol that influence experimental design?

this compound’s volatility, solubility in organic solvents (e.g., ethanol, DMSO), and sensitivity to oxidation under ambient conditions are critical for experimental reproducibility. For instance, its low water solubility necessitates emulsification strategies for in vitro bioactivity assays, while its volatility requires airtight storage to prevent degradation .

Q. How is this compound isolated and purified in laboratory settings?

Common methods include fractional distillation (due to its boiling point of 224–225°C) and chromatographic techniques like column chromatography using silica gel. Recent studies also employ enzymatic esterification to separate enantiomers, which is critical for stereospecific bioactivity studies .

Q. What standardized assays are used to evaluate this compound’s antimicrobial properties?

The broth microdilution method (CLSI guidelines) is widely used to determine minimum inhibitory concentrations (MICs). For example, MIC50% values for Candida albicans were reported as 64 µg/mL, with membrane disruption identified via propidium iodide uptake assays .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s cytotoxic vs. neuroprotective effects?

Conflicting data on cytotoxicity (e.g., necroptosis induction in tumor cells ) vs. neurotoxicity (ROS-mediated neuroinflammation in zebrafish ) require context-specific models. Researchers should standardize cell lines (e.g., HepG2 for cytotoxicity) and in vivo models (e.g., zebrafish larvae for neurotoxicity) while controlling for dosage (µM to mM ranges) and exposure duration.

Q. How do enantiomeric differences in β-Citronellol affect antifungal efficacy?

The (R)- and (S)-enantiomers exhibit divergent interactions with fungal membranes. For C. albicans, both enantiomers show MIC50% of 64 µg/mL, but synergism with Amphotericin B varies: (R)-enantiomers show additive effects, while (S)-enantiomers require checkerboard assays to quantify fractional inhibitory indices (FICI ≤0.5) .

Table 1: Antifungal Activity of β-Citronellol Enantiomers

SpeciesMIC50% (µg/mL)MFC50% (µg/mL)Synergism with Amphotericin B
C. albicans64256R: Additive; S: Synergistic
C. tropicalis2561024Indifference

Q. What methodologies validate this compound’s blood-brain barrier (BBB) permeability?

Zebrafish and mouse models combined with LC-MS/MS quantification are used. In zebrafish, this compound accumulation in brain tissue was confirmed at 24 h post-exposure (10 µM), while in mice, oral administration (50 mg/kg) showed BBB penetration via neurosteroid pathway activation .

Q. How can researchers resolve inconsistencies in this compound’s pro-oxidant vs. antioxidant outcomes?

Dose-dependent ROS modulation is observed: low doses (≤10 µM) reduce ROS via Nrf2 pathway activation, while high doses (≥100 µM) induce oxidative stress. Dual DCFH-DA (for ROS detection) and SOD activity assays are recommended to contextualize results .

Methodological Best Practices

  • Data Contradiction Analysis: Use meta-analysis frameworks (e.g., PRISMA) to aggregate studies, noting variables like solvent choice (DMSO vs. ethanol) and model organisms .
  • Stereochemical Purity: Validate enantiomeric ratios via chiral GC-MS to avoid confounding bioactivity results .
  • Neurotoxicity Screening: Combine behavioral assays (e.g., zebrafish locomotor activity) with transcriptomic analysis (RNA-seq of 3-HK pathway genes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citronellol
Reactant of Route 2
Citronellol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.